molecular formula C11H11ClN2 B1480279 4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloropyrimidine CAS No. 2109486-73-7

4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloropyrimidine

Cat. No.: B1480279
CAS No.: 2109486-73-7
M. Wt: 206.67 g/mol
InChI Key: IQRWTPUOAWQLSF-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative with a bicyclic heptene attached. Pyrimidine is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The bicyclic heptene structure is a common motif in organic chemistry and is present in many natural products .


Molecular Structure Analysis

The molecular structure of this compound would likely be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in a molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, we can predict that this compound is likely to be solid at room temperature, and its solubility in water would be low due to the presence of the bicyclic heptene .

Scientific Research Applications

Synthesis and Derivatives

A significant application of compounds related to "4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloropyrimidine" is in the synthesis of novel racemic and enantiomerically pure carbocyclic nucleosides. These compounds are derived from bicyclo[2.2.1]heptene or heptane structures, showcasing their utility in creating new nucleoside analogues with potential biological activities. For instance, the synthesis of novel racemic conformationally locked carbocyclic nucleosides derived from 7-substituted bicyclo[2.2.1]hept-5-ene-2,2-dimethanols demonstrates the compound's role in nucleoside analogue development. These syntheses involve intricate steps, such as the reaction of amine derivatives with various substrates to afford thymine, purine derivatives, and subsequent transformations to yield adenine and guanine nucleosides (Šála et al., 2006).

Another research highlighted the preparation of enantiomerically pure chiral building blocks for syntheses of carbocyclic nucleoside analogues, such as the formal synthesis of aristeromycin, demonstrating the compound's utility in antiviral research (Helmchen et al., 1993).

Novel Conformationally Locked Carbocyclic Nucleosides

Further studies have led to the synthesis of novel conformationally locked carbocyclic nucleosides derived from 3-(hydroxymethyl)bicyclo[2.2.1]heptane-2,5-diol. This work illustrates the compound's versatility in generating nucleoside analogues with potential therapeutic applications. The process includes constructing thymine and chloropurine derivatives through reactions with amine intermediates, showcasing the compound's chemical flexibility and potential in medicinal chemistry (Hřebabecký et al., 2006).

Crystallographic and Molecular Mechanics Studies

The optical resolution and absolute configuration determination of compounds structurally similar to "this compound" have been subjects of crystallographic and molecular mechanics studies. These studies provide insights into the chiral nature of such compounds and their potential applications in developing pharmaceuticals with specific stereochemical requirements. For example, the resolution of 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide and its conversion to bicyclo[2.2.1]hept-5-ene-2-one elucidate the structural and stereochemical properties vital for further chemical synthesis and pharmaceutical applications (Plettner et al., 2005).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. As a general rule, handling of chemicals should always be done with appropriate safety precautions, including the use of personal protective equipment .

Properties

IUPAC Name

4-(2-bicyclo[2.2.1]hept-5-enyl)-6-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c12-11-5-10(13-6-14-11)9-4-7-1-2-8(9)3-7/h1-2,5-9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRWTPUOAWQLSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C3=CC(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloropyrimidine
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4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloropyrimidine
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4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloropyrimidine
Reactant of Route 4
4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloropyrimidine
Reactant of Route 5
4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloropyrimidine
Reactant of Route 6
4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloropyrimidine

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